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molecular formula C10H8FN3O B8386022 1-(3-Fluoro-2-pyridyl)-3-methyl-pyrazole-4-carbaldehyde

1-(3-Fluoro-2-pyridyl)-3-methyl-pyrazole-4-carbaldehyde

Cat. No. B8386022
M. Wt: 205.19 g/mol
InChI Key: NZKVGGXJBGNDFR-UHFFFAOYSA-N
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Patent
US08232289B2

Procedure details

Potassium t-Butyl alcohol (29.25 g, 260.68 mmol) is added to a solution of 3-methyl-1H-pyrazole-4-carbaldehyde (26.00 g, 236.12 mmol) in dimethylformamide (250 mL) cooled with an aqueous bath. The mixture is stirred at room temperature for 10 min. Then, 2,3-difluoropyridine (25 g, 217.24 mmol) is added and the mixture is stirred at room temperature for 20 hr. The mixture is poured over an ice/water mixture and extracted in ethyl acetate (3×20 mL). Organics are dried over magnesium sulfate and solvent evaporated in vacuo. The residue is purified by silica gel chromatography using as eluent hexane/isopropyl alcohol to afford a crude material with residual dimethylformamide. The material is then dissolved in ethyl acetate (100 mL) and washed with water (3×20 mL). Aqueous phase is extracted with ethyl acetate (2×20 mL). Combined organics are dried over sodium sulfate and concentrated to give 19 g of the title compound. MS (m/z): 206 (M+1).
Quantity
29.25 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(C)(C)C.[K].[CH3:7][C:8]1[C:12]([CH:13]=[O:14])=[CH:11][NH:10][N:9]=1.F[C:16]1[C:21]([F:22])=[CH:20][CH:19]=[CH:18][N:17]=1>CN(C)C=O.C(OCC)(=O)C>[F:22][C:21]1[C:16]([N:10]2[CH:11]=[C:12]([CH:13]=[O:14])[C:8]([CH3:7])=[N:9]2)=[N:17][CH:18]=[CH:19][CH:20]=1 |f:0.1,^1:5|

Inputs

Step One
Name
Quantity
29.25 g
Type
reactant
Smiles
C(C)(C)(C)O.[K]
Name
Quantity
26 g
Type
reactant
Smiles
CC1=NNC=C1C=O
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
FC1=NC=CC=C1F
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with an aqueous bath
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 20 hr
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
extracted in ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics are dried over magnesium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to afford a crude material with residual dimethylformamide
WASH
Type
WASH
Details
washed with water (3×20 mL)
EXTRACTION
Type
EXTRACTION
Details
Aqueous phase is extracted with ethyl acetate (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C(=NC=CC1)N1N=C(C(=C1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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